
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CPI-455 belongs to the class of triazole compounds, which have been found to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is not fully understood, but it is believed to act by inhibiting the activity of histone lysine methyltransferase (KMT) enzymes, which are involved in the regulation of gene expression. 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been found to specifically inhibit the activity of the KMT5A enzyme, which is overexpressed in several types of cancer.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been found to exhibit several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole in lab experiments is its potent antiproliferative activity, which makes it a useful tool for studying cancer cell growth and survival. However, one limitation is that 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a relatively new compound, and its effects on normal cells and tissues are not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole, including:
1. Further studies to elucidate the exact mechanism of action of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole and its effects on gene expression.
2. Studies to investigate the potential of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole as an anti-metastatic agent.
3. Studies to investigate the effects of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole on normal cells and tissues.
4. Studies to investigate the potential of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole in combination with other anticancer agents.
5. Studies to investigate the potential of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole in animal models of cancer.
Conclusion
In conclusion, 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a promising compound with potential as a therapeutic agent for the treatment of cancer. Its potent antiproliferative activity and ability to inhibit the activity of histone lysine methyltransferase enzymes make it a useful tool for studying cancer cell growth and survival. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 2-chlorobenzonitrile with isopropylmagnesium chloride, followed by the reaction with sodium azide and subsequent reduction. Another method involves the reaction of 2-chlorobenzonitrile with isopropylamine, followed by the reaction with sodium azide and reduction.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been the subject of several scientific studies, which have explored its potential as a therapeutic agent. One study found that 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole exhibited potent antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. Another study found that 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole inhibited the growth of human pancreatic cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-propan-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKJIAQIUBMOJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)
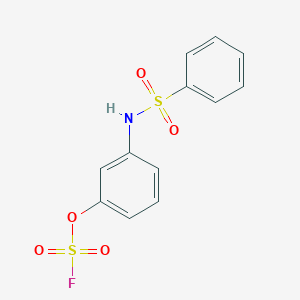
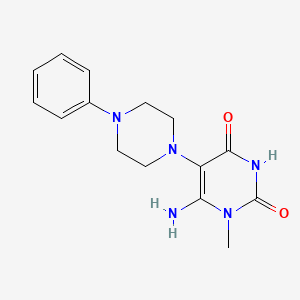
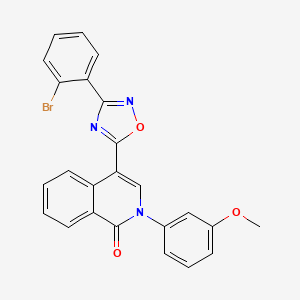
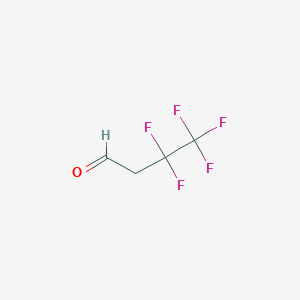
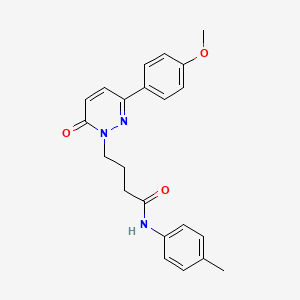
![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)
![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)
![4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2384101.png)
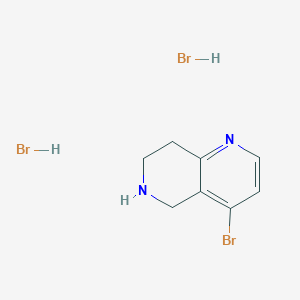
![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)
![2-[(4-cyanophenoxy)methyl]benzoic Acid](/img/structure/B2384104.png)

![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)